Ilicicolin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

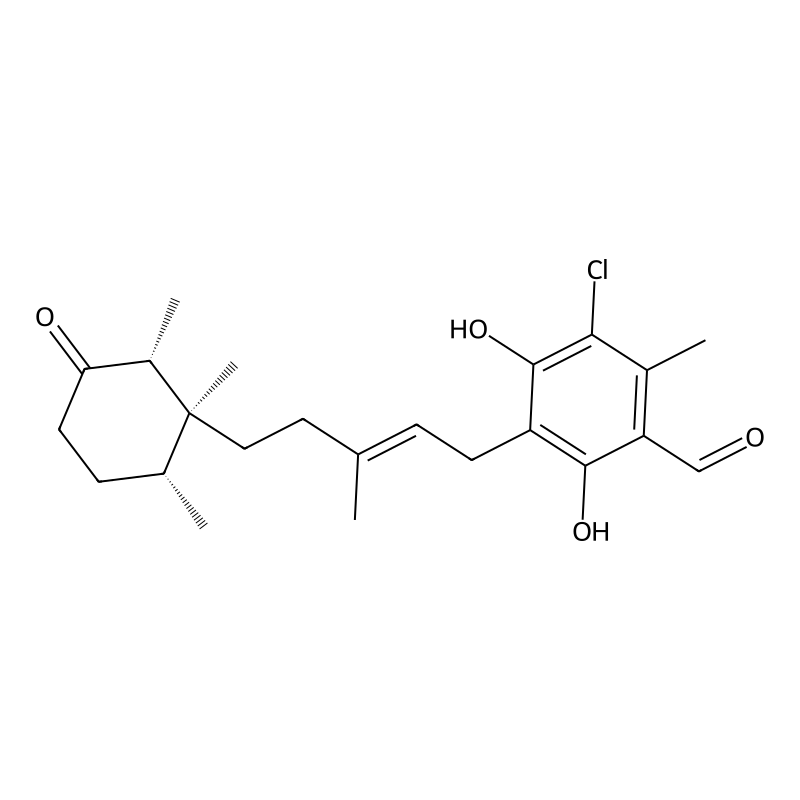

Ilicicolin C is a naturally occurring orsellinic acid-sesquiterpene meroterpenoid originally isolated from filamentous fungi such as Cylindrocladium ilicicola and Stilbella fimetaria. Structurally characterized by a monocyclic six-membered ring and a 5-chloroorcylaldehyde moiety, it serves as a critical biosynthetic intermediate in the ascochlorin pathway. In procurement contexts, Ilicicolin C is highly valued not only as a chemoenzymatic precursor for synthesizing complex ascochlorin derivatives but also for its potent, independent antibacterial properties. Its established efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and agricultural pathogens like Pseudomonas syringae makes it a dual-purpose compound for both drug discovery scaffolds and agricultural crop protection research [1].

Substituting Ilicicolin C with its downstream oxidized product, ascochlorin, or upstream epoxides like LL-Z 1272α epoxide fundamentally alters both chemical reactivity and biological efficacy. In biosynthetic and chemoenzymatic workflows, Ilicicolin C represents the exact post-cyclization (via AscF) and pre-oxidation (via AscG) intermediate; using upstream precursors requires complex cyclization steps, while downstream ascochlorins cannot be easily reverse-engineered. Furthermore, in antimicrobial applications, Ilicicolin C exhibits a distinct structure-activity relationship (SAR). Its specific monocyclic structure and oxidation state confer significantly higher anti-MRSA potency compared to highly functionalized downstream analogues like ascofuranone. Consequently, generic substitution compromises both synthetic yield and assay sensitivity .

Superior Anti-MRSA Potency Compared to Ascochlorin Analogues

In comparative antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA), Ilicicolin C demonstrates significantly stronger inhibitory activity than its downstream functionalized analogues. While analogues like 8',9'-dehydroascochlorin and ascofuranone exhibit moderate activities, the specific monocyclic and oxidation profile of Ilicicolin C yields a highly potent response[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |

| Target Compound Data | MIC of 1.25–2.5 μg/mL |

| Comparator Or Baseline | 8',9'-dehydroascochlorin (MIC 26.6 μg/mL) and ascofuranone (MIC 40 μg/mL) |

| Quantified Difference | 10- to 32-fold higher antibacterial potency |

| Conditions | In vitro anti-MRSA microdilution assay |

For researchers developing anti-MRSA therapeutics, procuring Ilicicolin C provides a significantly more active starting scaffold than utilizing the more common downstream ascochlorin derivatives.

Comparable Efficacy to Commercial Antibiotics Against Pseudomonas syringae

Ilicicolin C exhibits substantial antibacterial activity against the agricultural pathogen Pseudomonas syringae. When benchmarked against standard commercial antibiotics used in agricultural and clinical settings, Ilicicolin C achieves an IC50 that is in the same effective range, validating its utility as a potent agrochemical lead compound [1].

| Evidence Dimension | IC50 against Pseudomonas syringae |

| Target Compound Data | IC50 of 28.5 μg/mL |

| Comparator Or Baseline | Streptomycin (IC50 11 μg/mL) and Penicillin G (IC50 15 μg/mL) |

| Quantified Difference | Activity within the same order of magnitude as established commercial standards |

| Conditions | In vitro antibacterial assay against Nectria galligena-associated P. syringae |

Validates Ilicicolin C as a viable, naturally derived alternative or lead scaffold for crop protection formulations targeting resistant phytopathogens.

Essential Intermediate for Chemoenzymatic Ascochlorin Synthesis

In the biosynthetic pathway of orsellinic acid-sesquiterpene meroterpenoids, Ilicicolin C occupies a critical junction. It is the direct monocyclic product generated from LL-Z 1272α epoxide by the terpene cyclase AscF, and it serves as the immediate substrate for the AscG oxidase to produce ascochlorin. Procuring Ilicicolin C allows researchers to bypass the complex AscF-mediated cyclization step in vitro .

| Evidence Dimension | Synthetic step requirement |

| Target Compound Data | Requires only AscG oxidation to yield ascochlorin |

| Comparator Or Baseline | LL-Z 1272α epoxide (Requires AscF cyclization prior to oxidation) |

| Quantified Difference | Eliminates one complex enzymatic cyclization step in cell-free synthesis |

| Conditions | Chemoenzymatic pathway engineering / synthetic biology workflows |

Procuring this exact intermediate streamlines the semi-synthesis of novel ascochlorin derivatives by providing a ready-made, post-cyclization scaffold.

Moderate Acetylcholinesterase Inhibitory Activity

Beyond its antimicrobial properties, Ilicicolin C demonstrates measurable enzyme inhibitory activity. In targeted assays, it showed moderate inhibition of acetylcholinesterase (AChE), outperforming several other co-isolated fungal meroterpenoids and phytotoxins which lacked this specific activity [1].

| Evidence Dimension | IC50 against Acetylcholinesterase (AChE) |

| Target Compound Data | IC50 of 30–36 μg/mL |

| Comparator Or Baseline | α,β-dehydrocurvularin (Inactive / primarily phytotoxic) |

| Quantified Difference | Specific AChE inhibition not present in all co-isolated metabolites |

| Conditions | In vitro AChE enzyme inhibition assay |

Expands the utility of Ilicicolin C into neurochemical research and pesticide development where AChE is a primary target.

Anti-MRSA Drug Discovery

Due to its potent MIC (1.25–2.5 μg/mL) against MRSA, Ilicicolin C is an ideal starting scaffold for medicinal chemistry programs targeting resistant Gram-positive bacteria. It is preferred over downstream analogues like ascofuranone when maximizing baseline antibacterial potency is the primary objective [1].

Agrochemical Lead Development

With an IC50 of 28.5 μg/mL against Pseudomonas syringae, Ilicicolin C serves as a highly relevant natural product benchmark for developing new crop protection agents. Its performance, which parallels commercial standards like streptomycin, makes it suitable for agricultural pathogen resistance studies [2].

Synthetic Biology and Chemoenzymatic Engineering

As the direct product of AscF and the substrate for AscG, Ilicicolin C is the precise intermediate needed for cell-free synthesis of ascochlorin derivatives. Procuring this compound allows bioengineers to bypass upstream cyclization bottlenecks and focus directly on downstream functionalization .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Gutierrez-Cirlos EB, Merbitz-Zahradnik T, Trumpower BL. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex. J Biol Chem. 2004 Mar 5;279(10):8708-14. Epub 2003 Dec 10. PubMed PMID: 14670947.

3: Ding MG, di Rago JP, Trumpower BL. Investigating the Qn site of the cytochrome bc1 complex in Saccharomyces cerevisiae with mutants resistant to ilicicolin H, a novel Qn site inhibitor. J Biol Chem. 2006 Nov 24;281(47):36036-43. Epub 2006 Sep 20. PubMed PMID: 16987808.

4: Rotsaert FA, Ding MG, Trumpower BL. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochim Biophys Acta. 2008 Feb;1777(2):211-9. Epub 2007 Nov 1. PubMed PMID: 18022381; PubMed Central PMCID: PMC2677292.

5: Shen W, Ren X, Zhu J, Xu Y, Lin J, Li Y, Zhao F, Zheng H, Li R, Cui X, Zhang X, Lu X, Zheng Z. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects. Eur J Pharmacol. 2016 Nov 15;791:205-212. doi: 10.1016/j.ejphar.2016.09.004. Epub 2016 Sep 3. PubMed PMID: 27597161.

6: Wu B, Oesker V, Wiese J, Malien S, Schmaljohann R, Imhoff JF. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347. Mar Drugs. 2014 Apr 1;12(4):1924-38. doi: 10.3390/md12041924. PubMed PMID: 24694571; PubMed Central PMCID: PMC4012445.

Explore Compound Types